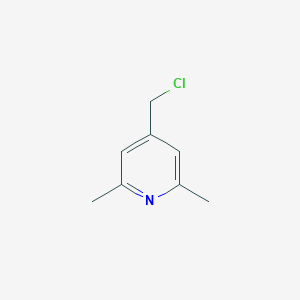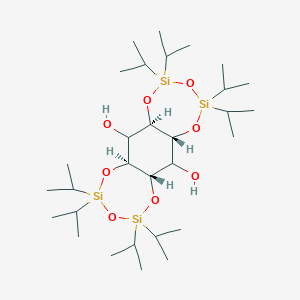
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of myo-inositol, which is a naturally occurring compound found in many plants and animals. The compound has been synthesized using various methods and has shown promising results in scientific studies.
Mécanisme D'action
The mechanism of action of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is not fully understood. However, it is believed that the compound interacts with cell membranes, leading to improved drug uptake and delivery. The compound has also been shown to enhance the stability and activity of enzymes, which can be useful in various biochemical applications.
Effets Biochimiques Et Physiologiques
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been shown to have various biochemical and physiological effects. It has been reported to improve the solubility and stability of drugs, leading to improved therapeutic outcomes. The compound has also been shown to enhance the activity and stability of enzymes, which can be useful in various biochemical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol in lab experiments include its ability to improve the solubility and stability of drugs, leading to improved therapeutic outcomes. The compound has also been shown to enhance the activity and stability of enzymes, which can be useful in various biochemical applications. However, the limitations of using the compound include its cost and the need for specialized equipment and expertise to synthesize and purify it.
Orientations Futures
There are several future directions for the use of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol in scientific research. These include its potential application in the development of novel drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. The compound can also be used in the development of new enzymes and catalysts, which can be useful in various biochemical applications. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Conclusion:
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in scientific studies. Its potential applications include drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been achieved using different methods, including the reaction of myo-inositol with tetraisopropyl disiloxane and trifluoromethanesulfonic acid. The reaction yields the desired compound, which is then purified using column chromatography. Other methods involve the use of different catalysts and solvents, which affect the yield and purity of the final product.
Applications De Recherche Scientifique
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol has been used in various scientific studies, including its application in drug delivery systems, gene therapy, and as a chiral auxiliary in asymmetric synthesis. The compound has shown potential in improving the efficacy and selectivity of drugs by enhancing their solubility and bioavailability. It has also been used in the development of novel gene delivery systems, which can target specific tissues and cells, leading to improved therapeutic outcomes.
Propriétés
Numéro CAS |
123270-13-3 |
|---|---|
Nom du produit |
1,6:3,4-Di-O-(tetraisopropyl-1,3-disiloxanediyl)-myo-inositol |
Formule moléculaire |
C30H64O8Si4 |
Poids moléculaire |
665.2 g/mol |
Nom IUPAC |
(1R,3S,9S,11R)-5,5,7,7,13,13,15,15-octa(propan-2-yl)-4,6,8,12,14,16-hexaoxa-5,7,13,15-tetrasilatricyclo[9.5.0.03,9]hexadecane-2,10-diol |
InChI |
InChI=1S/C30H64O8Si4/c1-17(2)39(18(3)4)33-27-25(31)29-30(26(32)28(27)34-40(37-39,19(5)6)20(7)8)36-42(23(13)14,24(15)16)38-41(35-29,21(9)10)22(11)12/h17-32H,1-16H3/t25?,26?,27-,28-,29+,30+ |
Clé InChI |
HUTZIUSFMYKECY-FTHDWXFLSA-N |
SMILES isomérique |
CC(C)[Si]1(O[C@@H]2[C@H](C([C@@H]3[C@@H](C2O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C |
SMILES |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
SMILES canonique |
CC(C)[Si]1(OC2C(C3C(C(C2O[Si](O1)(C(C)C)C(C)C)O)O[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C)O)C(C)C |
Synonymes |
1,6:3,4-DI-O-(TETRAISOPROPYL-1,3-DISILOXANEDIYL)-MYO-INOSITOL |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



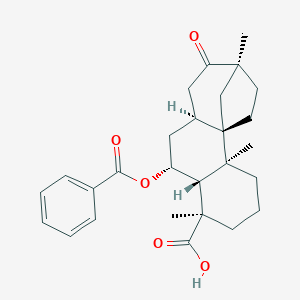
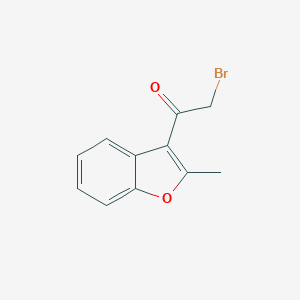
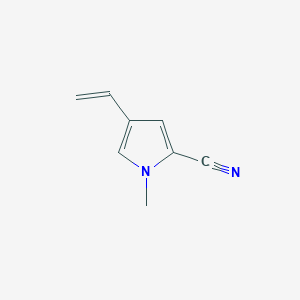
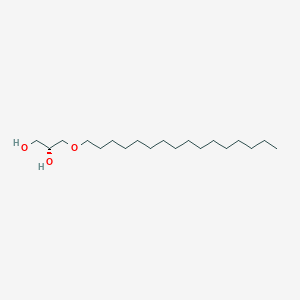
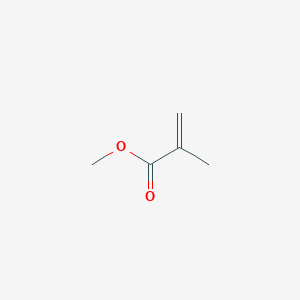

![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)
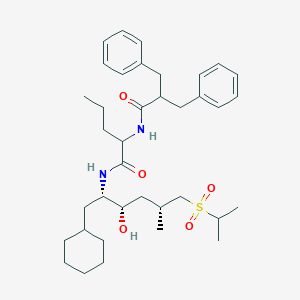
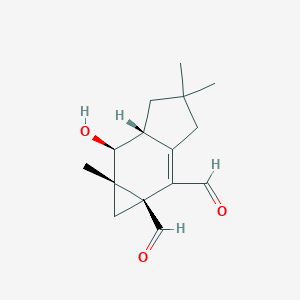
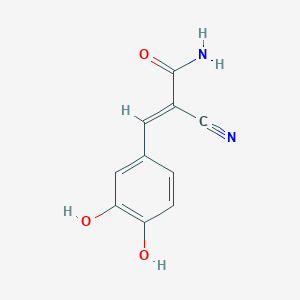
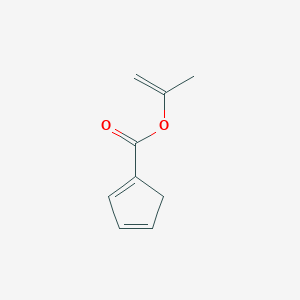
![3,4-Dihydro-2H-benzo[1,4]oxazine-8-carbonitrile](/img/structure/B54198.png)
